molecular formula C8H10BrClN2O B14660092 4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol CAS No. 37153-36-9

4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol

Cat. No.: B14660092
CAS No.: 37153-36-9
M. Wt: 265.53 g/mol
InChI Key: LTBNPJVAOXHZIG-UHFFFAOYSA-N
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Description

4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol is an organic compound with a complex structure that includes amino, bromo, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol typically involves multi-step organic reactionsThe final step often involves the reduction of nitro groups to amino groups using reducing agents like sodium dithionite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the processes involved.

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Nucleophiles: Hydroxide ions, alkyl halides.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol is unique due to the presence of both bromo and chloro groups, which can significantly influence its chemical reactivity and biological activity. These halogen groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

37153-36-9

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-amino-1-(4-amino-3-bromo-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H10BrClN2O/c9-5-1-4(7(13)3-11)2-6(10)8(5)12/h1-2,7,13H,3,11-12H2

InChI Key

LTBNPJVAOXHZIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(CN)O

Origin of Product

United States

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